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Compound of Interest

Compound Name: Bis(cyclopentadienyl)vanadium

Cat. No.: B1631957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referencing of experimental and computational

data for the organometallic compound vanadocene, V(C₅H₅)₂. By objectively comparing

theoretical calculations with empirical findings, this document aims to offer a deeper

understanding of vanadocene's electronic structure, spectroscopic properties, and reactivity.

The information presented is intended to support further research and application development,

particularly in areas such as catalysis and medicinal chemistry.

Data Presentation: A Side-by-Side Comparison
The following tables summarize key quantitative data obtained from both experimental

measurements and computational models of vanadocene, facilitating a direct comparison of

their respective findings.

Structural Parameters
Parameter Experimental Value

Computational
Method

Calculated Value

V-C Bond Distance

(Å)
2.26[1] DFT

Data not available in

initial search

Symmetry D5d (staggered) DFT/SORCI
Assumed in

calculations[2][3]
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Spectroscopic Properties: Electron Paramagnetic
Resonance (EPR)

Parameter Experimental Value
Computational
Method

Calculated Value

Zero-Field Splitting (D,

cm⁻¹)
+2.836(2)[2][3] DFT 2.85 - 2.96[2][3]

SORCI 2.86 - 2.90[2][3]

g-value (g⊥) 1.991(2)[2][3]
Data not available in

initial search

Data not available in

initial search

g-value (g∥) 2.001(2)[2][3]
Data not available in

initial search

Data not available in

initial search

⁵¹V Hyperfine

Coupling (A⊥, MHz)
62(2)[3]

Data not available in

initial search

Data not available in

initial search

⁵¹V Hyperfine

Coupling (A∥, MHz)
108(2)[3]

Data not available in

initial search

Data not available in

initial search

Spectroscopic Properties: Electronic Absorption
Transition

Experimental
Energy (cm⁻¹)

Computational
Method

Calculated Energy
(cm⁻¹)

⁴A₂g → ⁴E₁g 17,000[2][3] TD-DFT
Fails to reproduce

correct ordering[2]

⁴A₂g → ⁴E₂g 19,860[2][3] SORCI
Within 1300 cm⁻¹ of

experimental values[2]

⁴A₂g → ⁴E₁g 24,580[2][3]

Electrochemical Properties
Parameter Experimental Value

Redox Potential (V(Cp)₂⁺/V(Cp)₂) -1.10 V[1]
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Visualizing the Workflow
The following diagram illustrates the logical workflow for the cross-referencing of experimental

and computational data for vanadocene.
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Cross-referencing experimental and computational data workflow.

Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are

based on established procedures in organometallic chemistry and spectroscopy.

Synthesis of Vanadocene
A modern and higher-yield synthesis of vanadocene involves the treatment of

[V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium (NaCp).[1]
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Materials:

[V₂Cl₃(THF)₆]₂[Zn₂Cl₆]

Cyclopentadienylsodium (NaCp)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Schlenk line and associated glassware

Inert atmosphere (Argon or Nitrogen)

Procedure:

All manipulations are to be performed under a strict inert atmosphere using Schlenk

techniques.

A solution of cyclopentadienylsodium in anhydrous THF is prepared.

The vanadium precursor, [V₂Cl₃(THF)₆]₂[Zn₂Cl₆], is dissolved or suspended in anhydrous

THF in a separate Schlenk flask.

The NaCp solution is slowly added to the vanadium precursor solution at a controlled

temperature (typically low temperature, e.g., -78 °C, gradually warming to room

temperature).

The reaction mixture is stirred for a specified period to ensure complete reaction.

The solvent is removed under vacuum.

The crude product is extracted with a suitable solvent, such as diethyl ether.

The resulting solution is filtered to remove insoluble byproducts.

The solvent is removed from the filtrate to yield crude vanadocene.
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The vanadocene is purified by sublimation under high vacuum at approximately 100 °C,

yielding violet crystals.[1]

X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is employed to determine the solid-state structure of

vanadocene.

Procedure:

A suitable single crystal of vanadocene is selected and mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g.,

108 K) to minimize thermal motion and potential disorder.[1]

The crystal is irradiated with a monochromatic X-ray beam.

The diffraction pattern is collected using a suitable detector.

The collected data is processed to determine the unit cell parameters and the space group.

The structure is solved using direct methods or Patterson methods and refined by full-matrix

least-squares techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a key technique for studying paramagnetic species like vanadocene.

Procedure:

A solution of vanadocene is prepared in a suitable solvent (e.g., toluene) under an inert

atmosphere.[2][3]

The solution is transferred to an EPR tube and flash-frozen in liquid nitrogen to create a

frozen solution glass.

The EPR spectrum is recorded at X-band frequency (around 9.5 GHz) at low temperatures

(e.g., 77 K).
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For more detailed information, High-Frequency and -Field EPR (HFEPR) can be performed

at various frequencies and magnetic fields.[2][3]

The spectra are simulated to extract the g-values, the zero-field splitting parameter (D), and

the hyperfine coupling constants for the ⁵¹V nucleus.[2][3]

Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy provides information about the electronic transitions in

vanadocene.

Procedure:

A solution of vanadocene of known concentration is prepared in a suitable solvent (e.g.,

toluene) under an inert atmosphere.

The solution is placed in a quartz cuvette.

The absorption spectrum is recorded over a range of wavelengths (e.g., 300-800 nm).

The resulting spectrum reveals the energies of the ligand-field transitions.[2][3]

Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the electronic ground state of

vanadocene and its experimentally observed and computationally predicted properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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